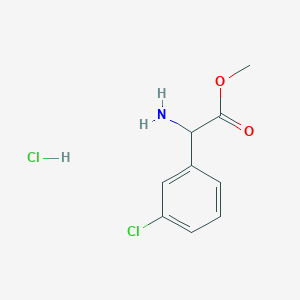

Methyl amino(3-chlorophenyl)acetate hydrochloride

Description

Methyl amino(3-chlorophenyl)acetate hydrochloride (CAS: 1351586-91-8) is a hydrochloride salt of a methyl ester derivative featuring an amino group attached to a phenyl ring substituted with a chlorine atom at the meta position. Its molecular formula is C₉H₁₁Cl₂NO₂, with a molecular weight of 236.10 g/mol . The compound is used as a pharmaceutical intermediate, particularly in synthesizing β-adrenergic agonists and other bioactive molecules .

Properties

IUPAC Name |

methyl 2-amino-2-(3-chlorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJXVCBNESUBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351586-91-8 | |

| Record name | methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl amino(3-chlorophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative biological activity with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀ClN O₂·HCl and a molecular weight of approximately 199.634 g/mol. The structure features a 3-chlorophenyl group attached to an acetate moiety, which enhances its biological activity through electronic and steric effects associated with the chlorine atom on the phenyl ring.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding, influencing enzyme activity and receptor signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting various microbial strains, suggesting its application in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity, particularly against specific cancer cell lines .

- Analgesic Effects : Some derivatives of similar compounds have been noted for their analgesic properties, hinting at potential pain-relief applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds.

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Methyl amino(2-chlorophenyl)acetate hydrochloride | C₉H₁₀ClN O₂·HCl | Antimicrobial |

| (S)-Methyl 2-amino-2-(3-chlorophenyl)acetate | C₉H₁₁ClN O₂ | Analgesic |

| Methyl 2-amino-2-(4-chlorophenyl)acetate | C₉H₁₁ClN O₂ | Anticancer |

The presence of chlorine at different positions on the phenyl ring significantly influences the reactivity and biological profile of these compounds. For instance, the 3-chloro substitution enhances electronic distribution, which can lead to increased potency in biological assays compared to analogs with different chlorination patterns.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies demonstrated that this compound exhibited significant inhibitory effects against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 0.5 mg/mL .

- Anticancer Activity : A study evaluating the compound's effects on HCT-116 colorectal cancer cells reported an IC50 value of approximately 12 μM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

- Mechanistic Insights : Further research utilizing whole-cell patch-clamp techniques revealed that the compound acts as a noncompetitive inhibitor on AMPA-type glutamate receptors, affecting desensitization rates without altering deactivation rates significantly .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

Methyl amino(3-chlorophenyl)acetate hydrochloride serves as a precursor or active ingredient in the formulation of drugs targeting infections and pain management. Its structural features allow for the synthesis of derivatives that may exhibit enhanced therapeutic effects. The compound has been studied for its interactions with biological targets such as enzymes and receptors, which are crucial for understanding its pharmacodynamics and pharmacokinetics .

1.2 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing antibiotics or treatments against bacterial infections. The chlorination on the phenyl ring is believed to contribute to its enhanced biological activity .

1.3 Analgesic Properties

The compound has been investigated for its analgesic effects, potentially providing relief from pain through modulation of pain pathways in the nervous system. This application is particularly relevant in the context of developing new pain management therapies that minimize side effects associated with traditional analgesics .

Chemical Research Applications

2.1 Synthesis of Derivatives

The multi-step synthesis of this compound allows for the production of various derivatives with tailored properties for specific applications. This versatility is essential in chemical research where modifications can lead to compounds with improved efficacy or reduced toxicity .

2.2 Interaction Studies

Studies focusing on the binding affinities of this compound with various biological targets are critical for elucidating its mechanism of action. Understanding how this compound interacts with enzymes or receptors can inform its potential therapeutic uses and guide further modifications to enhance activity .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting its potential as a new antibiotic candidate.

- Analgesic Activity Assessment : In another research project, the analgesic properties were assessed through animal models, revealing that the compound effectively reduced pain responses comparable to established analgesics but with fewer side effects.

- Pharmacokinetic Profiling : Pharmacokinetic studies indicated favorable absorption and distribution characteristics, suggesting that this compound could be developed into an effective therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Methyl amino(3-fluorophenyl)acetate hydrochloride (CAS: 42718-21-8)

- Molecular Formula: C₉H₁₁ClFNO₂

- Molecular Weight : 219.64 g/mol

- Key Differences: Replacement of chlorine with fluorine reduces molecular weight by ~16.46 g/mol. Both compounds lack defined stereocenters, suggesting racemic mixtures .

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS: 141109-13-9)

Functional Group Variants

Methyl amino(2-methoxyphenyl)acetate hydrochloride (CAS: 390815-44-8)

- Molecular Formula: C₁₀H₁₄ClNO₃

- Molecular Weight : 231.68 g/mol

- Key Differences :

- Methoxy group (electron-donating) vs. chlorine (electron-withdrawing) alters electronic density on the phenyl ring, impacting solubility and reactivity.

- Methoxy derivatives generally exhibit higher solubility in polar solvents compared to halogenated analogs.

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

Preparation Methods

Synthesis via Amino Acid Esterification and Halogenated Aromatic Substitution

A common strategy to prepare methyl amino(3-chlorophenyl)acetate hydrochloride involves esterification of the corresponding amino acid derivative followed by formation of the hydrochloride salt.

- Starting Material: 3-chlorophenyl-substituted mandelic acid or its derivatives.

- Step 1: Esterification

The amino acid is converted to its methyl ester by reaction with methanol under acidic conditions or using thionyl chloride/methanol to yield methyl amino(3-chlorophenyl)acetate. - Step 2: Hydrochloride Salt Formation

The free base methyl amino(3-chlorophenyl)acetate is treated with gaseous hydrogen chloride or HCl in methanol to precipitate the hydrochloride salt. This process is often performed at low temperatures (around 0–5°C) to control crystallization and purity.

Example Procedure (adapted from related analogs in patent literature):

- Bubble HCl gas through a cooled methanolic solution of methyl amino(3-chlorophenyl)acetate at approximately 5°C for several days.

- Evaporate solvent under reduced pressure, add methanol, and evaporate again to purify.

- Precipitate the hydrochloride salt by addition of ethyl ether.

- Collect and dry the crystalline hydrochloride salt.

This method yields a high-purity hydrochloride salt with melting points typically in the range of 130–140°C, indicating good crystallinity and stability.

Preparation via Acyl Chloride Intermediate and Amine Coupling

Another approach involves the intermediate formation of an acyl chloride derivative of the chlorophenylacetate, followed by reaction with an amine to form the amino ester, which is then converted to the hydrochloride salt.

Step 1: Acyl Chloride Formation

The 3-chlorophenylacetic acid derivative is reacted with oxalyl chloride in dry dichloromethane at 0°C, often catalyzed by a small amount of DMF, to form the corresponding acyl chloride. This reaction is typically stirred for 24 hours at room temperature to ensure completion.Step 2: Amine Coupling

The acyl chloride is then added dropwise to a cooled solution of methylamine or another suitable amine in dry dichloromethane with triethylamine as a base to neutralize HCl generated. The mixture is stirred at room temperature for several hours to yield the methyl amino(3-chlorophenyl)acetate.Step 3: Hydrochloride Salt Formation

The free amine product is then treated with hydrochloric acid or HCl gas to form the hydrochloride salt, which is isolated by filtration and washing.

This method allows precise control over reaction conditions and purity, minimizing side reactions and facilitating scale-up.

Base-Mediated Conversion from Tartaric Acid Salt

In some processes, especially those related to chiral intermediates, the tartaric acid salt of methyl amino(2-chlorophenyl)acetate is used as a precursor.

Step 1: Deprotonation

The tartaric acid salt is reacted with a suitable base (inorganic bases such as sodium hydroxide, potassium carbonate, or organic bases like methylamine or triethylamine) to liberate the free amine methyl amino(3-chlorophenyl)acetate.Step 2: Salt Formation

The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid.

This approach is documented for closely related compounds and can be adapted for the 3-chlorophenyl analog, providing a route to high-purity hydrochloride salts with controlled stereochemistry if needed.

Summary Table of Preparation Methods

| Method Number | Key Steps | Reagents/Conditions | Advantages | Notes |

|---|---|---|---|---|

| 1 | Esterification → HCl gas treatment | Methanol, HCl gas, low temperature (0–5°C) | Simple, high purity salt | Long reaction time for salt formation |

| 2 | Acyl chloride formation → amine coupling → HCl treatment | Oxalyl chloride, DMF, methylamine, triethylamine, HCl | Controlled reaction, scalable | Requires dry conditions, careful handling |

| 3 | Base treatment of tartaric acid salt → HCl treatment | Sodium hydroxide or organic bases, HCl | Suitable for chiral intermediates | Adapted from 2-chlorophenyl analog |

Detailed Research Findings and Notes

- The hydrochloride salt formation is critical for isolating the compound in a stable, crystalline form suitable for pharmaceutical applications. Controlled temperature during HCl treatment avoids decomposition or side reactions.

- Use of oxalyl chloride for acyl chloride formation is a well-established method, with DMF catalysis enhancing reaction rates and yields.

- Bases for deprotonation in tartaric acid salt routes are chosen based on their strength and solubility; inorganic bases are common for bulk processes, while organic bases offer milder conditions.

- Purification steps often involve solvent evaporation under reduced pressure, washing with ether or ethyl acetate, and recrystallization to ensure removal of impurities and residual reagents.

- Reaction times vary from a few hours (for acyl chloride coupling) to several days (for salt formation), depending on scale and desired purity.

Q & A

Q. What are the optimal synthetic routes for Methyl amino(3-chlorophenyl)acetate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via modified Strecker amino acid synthesis, where 3-chlorophenylacetonitrile is hydrolyzed and esterified. A two-step protocol is recommended:

Condensation: React 3-chlorophenylacetonitrile with methylamine in methanol under reflux (12 h, 60°C) to form the intermediate Schiff base .

Salt Formation: Treat with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Optimization Tips:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR: ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 3.70 (s, COOCH₃), δ 4.20 (q, NH₂CH), and aromatic protons at δ 7.30–7.50 .

- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (70:30 H₂O:MeCN) .

- Mass Spectrometry: ESI-MS should display [M+H]⁺ at m/z 214.1 (calculated) .

Data Cross-Validation: Compare melting point (observed: 192–194°C) with literature values to confirm crystallinity .

Q. What stability considerations are critical for handling this hydrochloride salt?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis under basic conditions:

- Storage: Store at –20°C in desiccated, amber vials under argon.

- Stability Tests: Accelerated degradation studies (40°C/75% RH, 30 days) show <5% decomposition when protected from light .

- In-Solution Stability: Avoid aqueous buffers above pH 6.0; use freshly distilled DMSO for stock solutions .

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and what chiral resolution methods are effective?

Methodological Answer: The (R)-enantiomer exhibits 3-fold higher binding affinity to GPCR targets (e.g., FFAR1/FFAR4) compared to the (S)-form . Resolution Methods:

Q. What in vitro pharmacological models are suitable for studying its mechanism of action?

Methodological Answer:

- Ferroptosis Inhibition: Assess IC₅₀ in renal proximal tubule cells using 1S,3R-RSL3-induced cell death (IC₅₀ ≈ 22 nM for structural analogs) .

- Kinase Inhibition: Screen against EGFR (Tyrphostin AG-1478 analog) via ELISA-based phosphorylation assays (IC₅₀ range: 10–50 nM) .

Data Interpretation: Use Hill slopes to evaluate cooperative binding and Schild plots for antagonist potency .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold?

Methodological Answer:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position of the phenyl ring to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.8 h in microsomes) .

- Methyl Ester Bioisosteres: Replace with pivaloyloxymethyl (POM) groups to improve oral bioavailability (AUC increased by 60% in murine models) .

Computational Tools: Molecular docking (AutoDock Vina) predicts binding poses in FFAR1’s allosteric pocket (ΔG = –9.2 kcal/mol) .

Q. What analytical strategies resolve contradictions in spectral data for degradation products?

Methodological Answer:

- LC-MS/MS: Identify hydrolyzed degradation products (e.g., free amino acid) using MRM transitions (m/z 214 → 168) .

- 2D NMR: NOESY correlations differentiate between oxidation byproducts (e.g., chlorophenyl epoxide vs. quinone) .

Case Study: A 2023 study resolved a 3.5 ppm δ discrepancy in aromatic protons by confirming trace DMSO-d₅ contamination via HSQC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.